2-Chloro-6-iodopyridin-3-ol
Overview
Description
2-Chloro-6-iodopyridin-3-ol is an organic compound with the molecular formula C(_5)H(_3)ClINO. It is a white or off-white crystalline solid that is slightly soluble in water and soluble in common organic solvents such as alcohol and ether . This compound is used in various fields, including pharmaceutical chemistry and agriculture, due to its unique chemical properties .
Scientific Research Applications
2-Chloro-6-iodopyridin-3-ol has a wide range of applications in scientific research:
Pharmaceutical Chemistry: It is used as an intermediate in the synthesis of antibacterial and antiviral drugs.
Agriculture: It serves as an intermediate for pesticides and insecticides.
Material Science: It is used in the development of new materials with specific properties.
Biological Research: It is used in the study of enzyme inhibitors and other biological molecules.
Safety and Hazards
The safety information for 2-Chloro-6-iodopyridin-3-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-6-iodopyridin-3-ol is typically carried out through chemical synthesis. One common method involves the reaction of 2-iodopyridine with trichloroethanol, followed by hydrogenation to obtain the target product . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2 to 8 degrees Celsius .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodopyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation and Reduction Reactions: Products include ketones and alcohols.
Coupling Reactions: Products include biaryl compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodopyridin-3-ol in chemical reactions involves the presence of both chlorine and iodine atoms, which offer multiple pathways for chemical interactions and transformations . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a variety of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-iodopyridine
- 2-Chloro-6-iodopyridin-3-amine
- 2-Chloro-6-iodo-3-methoxypyridine
- 6-Chloro-2-iodo-4-methylpyridin-3-amine
Uniqueness
2-Chloro-6-iodopyridin-3-ol is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a hydroxyl group. This combination of functional groups provides versatility in chemical reactions, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-chloro-6-iodopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSIHSWWVYQVPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444800 | |
Record name | 2-Chloro-6-iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185220-68-2 | |
Record name | 2-Chloro-6-iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-3-HYDROXY-6-IODOPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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